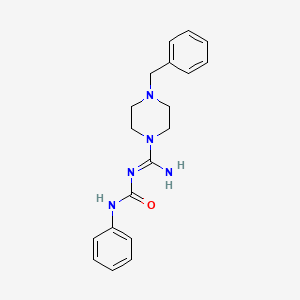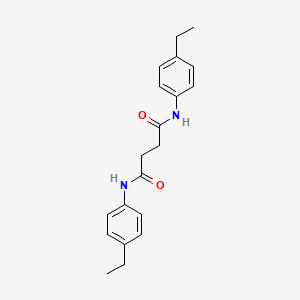![molecular formula C16H15ClN2OS B5717550 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as D4476, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the protein kinase CK1, which plays a crucial role in various cellular processes such as DNA damage response, cell cycle regulation, and circadian rhythm.
Mécanisme D'action
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide acts as a potent inhibitor of CK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of CK1 activity and downstream signaling pathways, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has also been studied for its effects on various other cellular processes. For example, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the phosphorylation of tau protein, which is involved in the pathogenesis of Alzheimer's disease. Furthermore, 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to regulate circadian rhythm by inhibiting the activity of CK1ε, which plays a crucial role in the regulation of the circadian clock.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide in lab experiments is its high potency and specificity for CK1 inhibition. This allows for the selective targeting of CK1-dependent cellular processes without affecting other signaling pathways. However, one limitation of using 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide and its applications in various fields of research. For example, further studies are needed to elucidate the precise mechanisms by which 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide regulates circadian rhythm and its potential applications in the treatment of circadian rhythm disorders. Additionally, the development of more potent and selective CK1 inhibitors based on the structure of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 4-chloro-N-(2,5-dimethylphenyl)benzamide. This intermediate is then treated with carbon disulfide and sodium hydroxide to produce 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide.
Applications De Recherche Scientifique
4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in cancer research. CK1 is known to play a crucial role in the regulation of the Wnt signaling pathway, which is frequently dysregulated in various types of cancer. Therefore, inhibition of CK1 by 4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to suppress the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-3-4-11(2)14(9-10)18-16(21)19-15(20)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCXHHBCGUNGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,5-dimethylphenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)


![N'-[(4-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5717502.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)

![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)



![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)